In-Depth Technical Guide on 2,2,4,4-Tetramethylpentan-3-amine: Properties, Synthesis, and Applications
In-Depth Technical Guide on 2,2,4,4-Tetramethylpentan-3-amine: Properties, Synthesis, and Applications
Executive Summary
2,2,4,4-Tetramethylpentan-3-amine (CAS: 61833-45-2), commonly referred to as di-tert-butylcarbinylamine or 1,1-di-tert-butylmethylamine, represents an extreme case of steric hindrance within aliphatic primary amines[1]. Flanked by two massive tert-butyl groups, the central alpha-carbon and the adjacent primary amine are heavily shielded from nucleophilic and electrophilic attacks. This structural uniqueness makes it an invaluable building block in advanced drug development—where metabolic stability is paramount—and in organometallic catalysis as a precursor for sterically demanding ligands[2].
This whitepaper provides a comprehensive analysis of its physico-chemical properties, the causality behind its structural behavior, and field-proven, self-validating synthetic protocols required to overcome its inherent steric resistance.
Physico-Chemical Profiling & Structural Identity
To effectively utilize this compound in synthetic workflows, researchers must understand its baseline quantitative metrics. The extreme branching significantly impacts its boiling point, lipophilicity, and polar surface area.
| Property | Value | Source / Method |
| CAS Number | 61833-45-2 | [1] |
| IUPAC Name | 2,2,4,4-tetramethylpentan-3-amine | Lexichem TK 2.7.0[1] |
| Molecular Formula | C₉H₂₁N | Computed by PubChem[1] |
| Molecular Weight | 143.27 g/mol | Computed by PubChem[1] |
| Exact Mass | 143.1674 Da | Computed by PubChem[1] |
| XLogP3 (Lipophilicity) | 2.8 | XLogP3 3.0[1] |
| Topological Polar Surface Area | 26.0 Ų | Cactvs 3.4.8.18[1] |
| H-Bond Donors / Acceptors | 1 / 1 | Cactvs 3.4.8.18[1] |
| Rotatable Bonds | 2 | Cactvs 3.4.8.18[1] |
Structural Uniqueness: The Steric Shielding Effect
In standard aliphatic amines, the nitrogen lone pair is highly accessible, leading to rapid alkylation, oxidation, and metabolic degradation (e.g., via monoamine oxidases). In 2,2,4,4-tetramethylpentan-3-amine, the two tert-butyl groups create a severe "steric umbrella" over the C3–N bond[3].
This shielding drastically alters its chemical behavior:
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Resistance to Alkylation: Standard Sₙ2 reactions with alkyl halides are kinetically suppressed because the transition state geometry is physically inaccessible.
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Metabolic Stability: The lack of accessible alpha-protons (only one highly shielded proton exists at C3) and the blocked nitrogen lone pair prevent rapid oxidative deamination in vivo.
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Basicity vs. Nucleophilicity: The amine retains its basicity (ability to accept a proton) but loses its nucleophilicity, acting as a non-nucleophilic base analogous to N,N-diisopropylethylamine (DIPEA), but uniquely as a primary amine[4].
Fig 1. 3D Spatial Logic of Steric Shielding in 2,2,4,4-Tetramethylpentan-3-amine.
Synthetic Methodologies for Highly Hindered Amines
Synthesizing 2,2,4,4-tetramethylpentan-3-amine requires overcoming the very steric hindrance that defines it. Standard reductive amination (ketone + amine + NaBH₃CN) fails because the Bürgi-Dunitz trajectory for the incoming amine is physically blocked by the tert-butyl methyl groups[5]. Therefore, alternative high-energy pathways must be employed.
Fig 2. Divergent Synthetic Pathways for Highly Hindered Primary Amines.
Protocol A: Reductive Amination via Ketoxime Intermediate
Causality: Hydroxylamine is a smaller, highly reactive nucleophile (driven by the alpha-effect) that can condense with di-tert-butyl ketone under forcing conditions, bypassing the steric limitations of larger amines[5].
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Oximation: Combine 1.0 eq of di-tert-butyl ketone with 3.0 eq of hydroxylamine hydrochloride in a 1:1 mixture of absolute ethanol and pyridine. Reflux for 48 hours.
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Self-Validation: Monitor via GC-MS; the ketone peak will slowly convert to the oxime (M⁺ 157).
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Workup: Evaporate solvents under reduced pressure. Partition the residue between water and diethyl ether. Wash the organic layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate.
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Reduction: Suspend 2.5 eq of LiAlH₄ in anhydrous THF at 0°C under argon. Dropwise, add the crude ketoxime dissolved in THF. Reflux for 48 hours.
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Causality: The strong hydride donor is required to reduce the sterically hindered oxime C=N bond.
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Fieser Quench: Cool to 0°C. For every x grams of LiAlH₄ used, carefully add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Stir until the aluminum salts form a white, granular precipitate.
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Self-Validation: A clean, granular salt ensures no product is trapped in an aluminum hydroxide emulsion.
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Isolation: Filter the salts, concentrate the filtrate, and purify the free amine via vacuum distillation.
Protocol B: Organolithium Addition to Pivalonitrile
Causality: Nitriles feature an sp-hybridized carbon, which is linear and significantly less sterically hindered than the sp² carbon of a ketone. Addition of tert-butyllithium generates a ketimine anion that can be subsequently reduced, a methodology heavily inspired by the classic for hindered amines[6][7].
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Nucleophilic Addition: Dissolve 1.0 eq of pivalonitrile (tert-butyl cyanide) in anhydrous pentane at -78°C under argon. Dropwise, add 1.1 eq of tert-butyllithium (1.7 M in pentane).
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Imine Formation: Remove the cooling bath and stir at room temperature for 4 hours. The solution will turn deep yellow/orange, indicating the formation of the (t-Bu)₂C=N-Li⁺ anion.
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Quench & Reduce: Cool the mixture back to 0°C and carefully quench with anhydrous methanol to form the free ketimine. Immediately add 2.0 eq of NaBH₄ and stir for 12 hours at room temperature to reduce the imine to the primary amine.
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Acid-Base Workup: Acidify the mixture with 1M HCl (pH < 2) and extract with diethyl ether to remove unreacted nitrile and non-basic byproducts. Basify the aqueous layer with 2M NaOH (pH > 10) and extract with dichloromethane.
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Purification: Dry the DCM layer over Na₂SO₄, concentrate, and treat with anhydrous HCl gas to precipitate 2,2,4,4-tetramethylpentan-3-amine hydrochloride (CAS: 7754-40-7)[8].
Applications in Drug Development & Advanced Catalysis
Pharmacophore Engineering: The di-tert-butylcarbinyl group is utilized in designing highly stable drug candidates. The steric bulk prevents enzymatic degradation, increasing the biological half-life of the active pharmaceutical ingredient (API). Because the alpha-carbon is heavily shielded, it is highly resistant to alpha-oxidation and beta-elimination pathways.
Advanced Catalysis & Multicomponent Reactions: As demonstrated in multicomponent A³ coupling reactions (aldehyde, alkyne, amine), sterically hindered amines can dictate the regioselectivity and stereoselectivity of the resulting propargylamines[6][9]. Furthermore, 2,2,4,4-tetramethylpentan-3-amine serves as an excellent precursor for synthesizing bulky chiral auxiliaries and transition-metal ligands (such as N-heterocyclic carbenes), where precise steric tuning is required to force reductive elimination or prevent catalyst dimerization.
References
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PubChem. "2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888." National Center for Biotechnology Information. URL:[Link]
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Kopka, I. E., Fataftah, Z. A., & Rathke, M. W. (1980). "Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine." Journal of Organic Chemistry, 45(23), 4616-4622. URL:[Link]
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Singh, M. S., et al. (2018). "Recyclable Cu/C3N4 composite catalyzed AHA/A3 coupling reactions for the synthesis of propargylamines." RSC Advances (PMC). URL:[Link]
Sources
- 1. 2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4,4-Tetramethylpentan-3-amine | 61833-45-2 | Benchchem [benchchem.com]
- 3. 2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt | 7754-40-7 | Benchchem [benchchem.com]
- 4. 2,2,4,4-Tetramethylpentan-3-amine | 61833-45-2 | Benchchem [benchchem.com]
- 5. 2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt | 7754-40-7 | Benchchem [benchchem.com]
- 6. Recyclable Cu/C3N4 composite catalyzed AHA/A3 coupling reactions for the synthesis of propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt | 7754-40-7 | Benchchem [benchchem.com]
- 9. Recyclable Cu/C3N4 composite catalyzed AHA/A3 coupling reactions for the synthesis of propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
